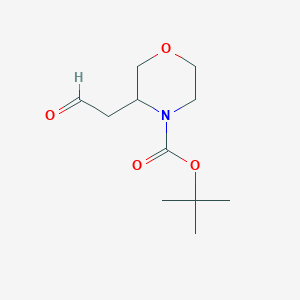

Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZEJFXZCXYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657778 | |

| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-55-5 | |

| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details a reliable synthetic route from its precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, via Dess-Martin periodinane oxidation. It offers a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a complete analysis of the spectroscopic data for the target compound.

Introduction and Significance

Substituted morpholines are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to improve pharmacokinetic profiles make them highly sought-after scaffolds in drug design. This compound, featuring a reactive aldehyde functionality and a Boc-protected nitrogen, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The aldehyde group is amenable to a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of novel drug candidates.

Synthesis of this compound

The synthesis of the target aldehyde is most effectively achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. While several oxidation methods are available, the Dess-Martin periodinane (DMP) oxidation offers significant advantages due to its mild reaction conditions, high yields, and operational simplicity, making it a preferred choice for this transformation.[1]

Reaction Principle: The Dess-Martin Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to selectively oxidize primary alcohols to aldehydes. The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular proton transfer, facilitated by another acetate ion acting as a base, leads to the formation of the aldehyde, acetic acid, and a reduced iodine species.[1] This method is highly chemoselective and tolerates a wide variety of functional groups, which is advantageous when dealing with complex molecules.

A visual representation of the synthetic workflow is provided below:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a compound of interest in contemporary drug discovery and organic synthesis. As experimental data for this specific molecule is not publicly available, this document leverages a robust predictive approach grounded in the known characteristics of structurally similar analogues. We present methodologies for the empirical determination of key parameters such as aqueous solubility, lipophilicity (LogP), and acidity constant (pKa). This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a theoretical framework and practical protocols for the characterization of this and similar novel chemical entities.

Introduction and Molecular Profile

This compound is a substituted morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen and a 2-oxoethyl substituent at the 3-position. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The Boc group imparts lipophilicity and is a common protecting group in multi-step organic synthesis, readily removable under acidic conditions. The 2-oxoethyl group introduces a reactive aldehyde functionality, a versatile handle for further chemical modifications.

Given the novelty of this compound, this guide establishes its foundational molecular characteristics and provides a predictive assessment of its physicochemical properties based on well-characterized structural analogues.

Molecular Structure:

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | Generated |

| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |

| Molecular Weight | 229.27 g/mol | Calculated |

| Canonical SMILES | C1COCC(N(C1)C(=O)OC(C)(C)C)CC=O | Generated |

Comparative Analysis with Structural Analogues

To establish a predictive baseline for the physicochemical properties of the title compound, a comparative analysis of its close structural analogues is essential. The primary difference lies in the substituent at the 3-position of the morpholine ring.

Table 2: Physicochemical Properties of Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate[1] | C₁₀H₁₉NO₄ | 217.26 | 2-(hydroxymethyl) group |

| tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C₁₀H₁₉NO₄ | 217.26 | 3-(hydroxymethyl) group |

| tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate[2] | C₁₁H₂₁NO₄ | 231.29 | 2-(2-hydroxyethyl) group |

| (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate[3] | C₁₁H₂₁NO₄ | 231.29 | 3-(2-hydroxyethyl) group |

Predicted Physicochemical Properties

The following properties for this compound are predicted based on the structural comparison with its analogues and the known physicochemical effects of its functional groups.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Scientific Rationale and Justification |

| Melting Point (°C) | 60 - 80 | The presence of a polar aldehyde may increase intermolecular forces compared to the hydroxyl analogues, potentially leading to a slightly higher melting point. However, the overall flexibility of the side chain could disrupt crystal packing, keeping the melting point moderate. |

| Boiling Point (°C) | > 300 | Expected to be high due to its molecular weight and polar functional groups. Decomposition may occur at higher temperatures. |

| Aqueous Solubility | Moderately Soluble | The aldehyde group can act as a hydrogen bond acceptor, which should contribute to aqueous solubility. However, the bulky tert-butyl group is lipophilic and will decrease water solubility. The overall solubility is predicted to be moderate and can be experimentally determined as outlined in Section 4.1. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The replacement of a hydroxyl group with a less polar aldehyde, along with the presence of the lipophilic Boc group, is expected to result in a moderate lipophilicity. This is a critical parameter for predicting a molecule's pharmacokinetic behavior.[4] A detailed protocol for its experimental determination is provided in Section 4.2. |

| pKa | Non-ionizable (pH 1-13) | The nitrogen atom of the morpholine ring is part of a carbamate and is therefore non-basic. The aldehyde protons are not acidic under normal physiological conditions. Therefore, the molecule is not expected to ionize in the physiological pH range. The parent morpholine has a pKa of 8.36.[5] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[6]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, screw-cap vial. The excess solid should be visually apparent.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

-

-

Phase Separation:

-

Allow the suspension to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the samples at high speed.

-

-

Quantification of Solute:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

-

Causality and Self-Validation: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements yield consistent results.[6]

Diagram of Solubility Determination Workflow:

Sources

- 1. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to tert-Butyl 3-(2-Oxoethyl)morpholine-4-carboxylate (CAS 886365-55-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a valuable bifunctional building block in modern medicinal chemistry. While direct literature on this specific racemic compound (CAS 886365-55-5) is sparse, this document consolidates information on its synthesis, properties, and applications by drawing parallels with its chiral counterparts and leveraging established synthetic methodologies. The guide details robust protocols for the preparation of its immediate precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, and its subsequent oxidation to the target aldehyde. Emphasis is placed on the causality behind procedural choices, ensuring protocols are self-validating and reproducible. This whitepaper serves as a practical resource for researchers aiming to incorporate this versatile morpholine scaffold into their drug discovery and development pipelines.

Introduction: The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties. Its presence often imparts improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates. The introduction of reactive functional groups onto the morpholine core creates versatile building blocks for the synthesis of complex molecular architectures. This compound, featuring a reactive aldehyde and a Boc-protected amine, is a prime example of such a scaffold, enabling further elaboration through various carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties and Structural Attributes

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are calculated based on its chemical structure and are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 886365-55-5 | - |

| Molecular Formula | C₁₁H₁₉NO₄ | - |

| Molecular Weight | 229.27 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow oil | - |

| Boiling Point | Predicted: >250 °C (decomposes) | - |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Inferred |

| XLogP3 | 0.8 | Predicted |

Synthetic Strategy and Methodologies

The most logical and efficient synthetic route to this compound involves a two-step sequence: the synthesis of the corresponding primary alcohol precursor, followed by its mild oxidation to the aldehyde.

Caption: Synthetic workflow for the target compound.

Synthesis of Precursor: tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate

The synthesis begins with the protection of the secondary amine of commercially available morpholine-3-ethanol. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of morpholine-3-ethanol (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq.).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate as a colorless oil.

Oxidation to this compound

The oxidation of a primary alcohol to an aldehyde can be challenging due to over-oxidation to the carboxylic acid. Therefore, mild and selective oxidizing agents are required. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its high efficiency, mild reaction conditions (room temperature, neutral pH), and broad functional group tolerance.[1][2] An alternative is the Swern oxidation, which also provides the aldehyde under mild, low-temperature conditions.[3][4]

This method is often preferred for its operational simplicity and rapid reaction times.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve the precursor alcohol, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.), in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

-

Addition of DMP: Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC. The reaction is typically complete within this timeframe.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.[6]

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The resulting crude aldehyde is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Caption: Workflow for Dess-Martin Oxidation.

The Swern oxidation is another robust method, particularly useful for large-scale synthesis, though it requires cryogenic temperatures and careful handling of reagents.[7]

Experimental Protocol:

-

Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of the precursor alcohol (1.0 eq.) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise, allowing the temperature to rise to -50 °C.

-

Warming and Quenching: After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

-

Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography as described for Method A.

Analytical Characterization

Due to the limited availability of experimental data for the specific CAS number 886365-55-5, the following are expected analytical characteristics based on the structure of this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.75 (t, 1H, -CH O)

-

δ 4.00-3.50 (m, 7H, morpholine ring protons)

-

δ 2.80-2.60 (m, 2H, -CH ₂CHO)

-

δ 1.45 (s, 9H, -C(CH ₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 201.5 (-C HO)

-

δ 155.0 (N-C =O)

-

δ 80.5 (-C (CH₃)₃)

-

δ 67.0, 50.0, 48.0, 45.0 (morpholine ring carbons and -C H₂CHO)

-

δ 28.5 (-C(C H₃)₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 230.1387 [M+H]⁺, 252.1206 [M+Na]⁺

-

Applications in Drug Discovery

The aldehyde functionality in this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

-

Reductive Amination: The aldehyde can be readily converted into a wide range of substituted amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). This is a cornerstone reaction for building molecular diversity.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain by converting the aldehyde into an alkene, providing access to vinyl-substituted morpholine derivatives.

-

Aldol and Related Condensations: The aldehyde can participate in aldol reactions with enolates or other nucleophiles to form new carbon-carbon bonds, enabling the construction of more elaborate carbon skeletons.

-

Synthesis of Heterocycles: The bifunctional nature of this building block can be exploited in condensation reactions to form various heterocyclic systems.

Caption: Key synthetic applications of the target aldehyde.

Conclusion

References

- (No direct reference for the synthesis of the specific CAS number was found.

-

Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

-

Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

-

Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

Chem-Station International Edition. Dess-Martin Oxidation. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Chemistry LibreTexts. Swern oxidation. [Link]

-

ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Swern Oxidation [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic building block, tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related analogues. The predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with standardized experimental protocols for their acquisition. The interpretation of this data is discussed in depth to provide a framework for the characterization of this and structurally similar molecules. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of the spectroscopic characteristics of this versatile morpholine derivative.

Introduction

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly in the construction of more complex pharmaceutical agents. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde and a readily removable tert-butyloxycarbonyl (Boc) protecting group makes this compound a versatile intermediate for various chemical transformations.

Accurate structural elucidation is paramount in the synthesis and application of such building blocks. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization. This guide provides a predictive analysis of the key spectroscopic features of this compound, offering a robust template for its identification and quality control.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.75 | t, J = 1.5 Hz | 1H | H-8 (aldehyde) |

| 4.20 - 3.90 | m | 3H | H-3, H-5a, H-5b |

| 3.85 - 3.65 | m | 2H | H-2a, H-6a |

| 3.50 - 3.30 | m | 2H | H-2b, H-6b |

| 2.90 | dd, J = 16.5, 4.5 Hz | 1H | H-7a |

| 2.75 | dd, J = 16.5, 6.0 Hz | 1H | H-7b |

| 1.47 | s | 9H | t-Butyl |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C-8 (aldehyde C=O) |

| 154.8 | Boc C=O |

| 80.5 | t-Butyl quaternary C |

| 67.2 | C-2 |

| 66.8 | C-6 |

| 52.5 | C-3 |

| 48.1 | C-7 |

| 44.0 | C-5 |

| 28.4 | t-Butyl CH₃ |

The predicted chemical shifts are based on the analysis of related structures and established NMR principles. The aldehyde proton (H-8) is expected to appear far downfield, typically around δ 9.7-9.8 ppm. The protons of the morpholine ring exhibit a complex pattern of overlapping multiplets due to their diastereotopic nature and coupling with each other. The protons on carbons adjacent to the oxygen (H-2 and H-6) are expected at a lower field than those adjacent to the nitrogen (H-5). The bulky Boc group will influence the conformation of the morpholine ring, leading to distinct axial and equatorial signals, which are averaged in the predicted spectrum. The nine equivalent protons of the tert-butyl group are anticipated to produce a sharp singlet at approximately δ 1.47 ppm[1].

In the ¹³C NMR spectrum, the aldehyde carbonyl carbon is the most deshielded, appearing around 200 ppm. The carbamate carbonyl of the Boc group is predicted to be near 155 ppm[1]. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 80.5 and 28.4 ppm, respectively[1]. The carbons of the morpholine ring are assigned based on their proximity to the heteroatoms, with C-2 and C-6 appearing at a lower field due to the adjacent oxygen atom[2][3].

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass a range of 0-220 ppm.

-

Employ a sufficient number of scans for clear observation of all carbon signals, including the weaker quaternary carbon signals.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975, 2860 | Medium | C-H stretching (aliphatic) |

| 2720 | Weak | C-H stretching (aldehyde) |

| 1735 | Strong | C=O stretching (aldehyde) |

| 1695 | Strong | C=O stretching (Boc carbamate) |

| 1165 | Strong | C-O-C stretching (ether) |

| 1120 | Strong | C-N stretching |

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The aldehyde C=O stretch is predicted to appear at a higher wavenumber (around 1735 cm⁻¹) than the carbamate C=O of the Boc group (around 1695 cm⁻¹)[1][4]. A weak but characteristic C-H stretch for the aldehyde proton is anticipated around 2720 cm⁻¹. The aliphatic C-H stretching vibrations of the morpholine ring and the tert-butyl group will appear in the 2860-2975 cm⁻¹ region. Strong absorptions corresponding to the C-O-C ether linkage and the C-N bond of the morpholine ring are also expected in the fingerprint region[5].

-

Sample Preparation: A thin film of the neat compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Predicted Ion |

| 244.1498 | [M+H]⁺ |

| 188.1076 | [M - C₄H₈ + H]⁺ |

| 144.0817 | [M - Boc + H]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Under positive-ion electrospray ionization (ESI+), the molecule is expected to be readily protonated to form the [M+H]⁺ ion. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation would be the loss of the entire Boc group (100 amu) to yield the protonated 3-(2-oxoethyl)morpholine fragment. The highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57 is also a characteristic fragment for compounds containing this group[1].

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate.

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.

Visualization of Molecular Structure and Key Spectroscopic Correlations

The following diagrams illustrate the molecular structure and provide a visual representation of the key NMR correlations.

Figure 1: Molecular structure of this compound.

Figure 2: Key predicted ¹H and ¹³C NMR correlations.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a reliable set of expected NMR, IR, and MS data has been compiled. The detailed interpretations and standardized experimental protocols provided herein are intended to equip researchers with the necessary knowledge to confidently characterize this important synthetic intermediate. As with any predictive data, experimental verification is essential. However, this guide serves as a robust starting point for the structural elucidation of this and related morpholine-containing molecules, facilitating their effective use in medicinal chemistry and drug discovery endeavors.

References

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.

- Moser, A. (2008).

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- UCLA Chemistry. (n.d.). IR: amines. UCLA.

Sources

An In-depth Technical Guide to tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a valuable chiral building block in modern medicinal chemistry. We will delve into its structural features, nomenclature, synthesis, and key applications, offering insights grounded in established chemical principles and practices.

Nomenclature and Structural Elucidation

This compound is a bifunctional molecule incorporating a morpholine heterocycle, an aldehyde, and a tert-butoxycarbonyl (Boc) protecting group.

-

Systematic IUPAC Name : this compound. The (S)-enantiomer is denoted as (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.

-

CAS Number : The most commonly cited enantiomer, the (S)-form, is registered under CAS Number 1257855-05-2.[1]

-

Molecular Formula : C₁₁H₁₉NO₄

-

Molecular Weight : 229.27 g/mol

The core of the molecule is a morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms. The nitrogen atom is protected by a Boc group, a common strategy in organic synthesis to prevent its participation in undesired reactions and to enhance solubility in organic solvents. The key functional group for synthetic transformations is the aldehyde-containing ethyl substituent at the 3-position of the morpholine ring. The chiral center at the 3-position makes this a valuable intermediate for asymmetric synthesis.

Below is a diagram illustrating the chemical structure of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.

Caption: 2D Structure of (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol precursor, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate. The choice of oxidant is critical to ensure high yield and to avoid over-oxidation to the carboxylic acid or side reactions involving the Boc-protecting group.

Mild and selective oxidation methods are preferred. Two of the most effective and commonly employed methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its mild, neutral pH conditions, rapid reaction times, and high chemoselectivity.[1] It is particularly effective for substrates with sensitive functional groups, such as the Boc-protected amine in this case.

Causality of Experimental Choices:

-

Reagent : Dess-Martin periodinane is a hypervalent iodine compound that acts as a mild oxidant. Its bulkiness and the reaction mechanism prevent over-oxidation.

-

Solvent : Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the substrate and the reagent.

-

Temperature : The reaction is typically run at room temperature, which simplifies the experimental setup.

-

Work-up : The work-up is straightforward, usually involving quenching with a solution of sodium thiosulfate to reduce the iodine byproducts, followed by extraction.

Experimental Protocol: Dess-Martin Oxidation

-

To a solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in dry dichloromethane (DCM, ~0.1 M) is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred for 15-20 minutes until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired aldehyde.

Swern Oxidation

The Swern oxidation is another powerful method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by hindered base-mediated elimination. It is known for its mild conditions and broad functional group tolerance.[2]

Causality of Experimental Choices:

-

Reagents : Oxalyl chloride activates DMSO to form the reactive species. A hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for the final elimination step without competing side reactions.

-

Temperature : The reaction must be performed at low temperatures (-78 °C) to control the reactivity of the intermediates and prevent side reactions.

-

Byproducts : The byproducts are volatile (dimethyl sulfide, CO, CO₂), which simplifies purification. However, dimethyl sulfide has a strong, unpleasant odor, necessitating the use of a well-ventilated fume hood.

Experimental Protocol: Swern Oxidation

-

A solution of oxalyl chloride (1.2-1.5 eq) in dry DCM is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of DMSO (2.0-2.5 eq) in dry DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in dry DCM is added dropwise, and the reaction is stirred for another 30-60 minutes at -78 °C.

-

Triethylamine (TEA, 4-5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1-2 hours.

-

Water is added to quench the reaction, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Caption: General synthetic scheme for the target compound.

Physicochemical Properties and Characterization

Due to the limited availability of published experimental data, the following table summarizes the key identifiers and computed properties for (S)-tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate.

| Property | Value | Source |

| CAS Number | 1257855-05-2 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Boiling Point | No data available | [1] |

| Purity/Specification | Typically ≥95% (commercial sources) | |

| Storage | Recommended storage under cold conditions | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR :

-

A singlet around 9.5-9.8 ppm corresponding to the aldehyde proton.

-

A multiplet for the methylene protons adjacent to the aldehyde.

-

A complex series of multiplets for the morpholine ring protons.

-

A sharp singlet at approximately 1.4-1.5 ppm for the nine protons of the tert-butyl group.

-

-

¹³C NMR :

-

A signal in the range of 200-205 ppm for the aldehyde carbonyl carbon.

-

A signal around 155 ppm for the carbamate carbonyl carbon.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals for the morpholine ring carbons and the ethyl side chain.

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

-

IR Spectroscopy :

-

A strong C=O stretching band for the aldehyde at approximately 1720-1740 cm⁻¹.

-

A strong C=O stretching band for the Boc-carbamate at approximately 1680-1700 cm⁻¹.

-

C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

-

Mass Spectrometry (ESI+) :

-

Expected [M+H]⁺ ion at m/z 230.1.

-

Expected [M+Na]⁺ ion at m/z 252.1.

-

Applications in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound, as a chiral building block, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications.

The aldehyde functionality serves as a synthetic handle for a variety of transformations, including:

-

Reductive Amination : To introduce diverse amine-containing substituents, a key strategy in combinatorial chemistry and lead optimization.

-

Wittig and Related Olefinations : For the construction of carbon-carbon double bonds and the extension of carbon chains.

-

Aldol and Other Carbonyl Addition Reactions : To form new carbon-carbon bonds and introduce additional stereocenters.

The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the morpholine nitrogen. This sequential reactivity makes it a valuable intermediate in multi-step syntheses of drug candidates.

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block for the development of novel chemical entities in the pharmaceutical industry. Its combination of a chiral morpholine core, a reactive aldehyde handle, and a stable protecting group allows for a wide range of chemical modifications. The reliable synthetic routes, primarily through the oxidation of the corresponding alcohol, make it an accessible intermediate for complex molecule synthesis. As the demand for novel therapeutics continues to grow, the importance of such chiral building blocks in drug discovery pipelines is set to increase.

References

-

PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dess–Martin periodinane. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

Sources

The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has established it as a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds. This technical guide provides a comprehensive exploration of the biological significance of the morpholine moiety in drug discovery. We will delve into its fundamental physicochemical characteristics, its multifaceted roles in optimizing pharmacokinetic and pharmacodynamic profiles, and its successful incorporation into a diverse range of approved therapeutics. Furthermore, this guide will present detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds, offering practical insights for researchers in the field.

The Physicochemical Advantage of the Morpholine Ring

The prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of its advantageous physicochemical properties that address several key challenges in drug design.

Basicity, Polarity, and Solubility

The nitrogen atom in the morpholine ring imparts a weak basicity, with a pKa of approximately 8.5. This is lower than that of piperidine (pKa ≈ 11.2) and piperazine (pKa ≈ 9.8), a feature that is highly desirable in drug design. This attenuated basicity ensures that a significant portion of the molecule remains un-ionized at physiological pH (7.4), which is crucial for traversing biological membranes.[1] Simultaneously, the presence of the oxygen atom and the overall polar nature of the ring contribute to improved aqueous solubility, a critical factor for drug formulation and absorption.[2][3] This dual characteristic of maintaining a balance between lipophilicity and hydrophilicity is a key contributor to the morpholine ring's success.[2][3]

Conformational Flexibility and Receptor Binding

The morpholine ring typically adopts a stable chair conformation. This defined, yet flexible, three-dimensional structure allows it to act as a rigid scaffold, orienting appended functional groups in a precise manner for optimal interaction with biological targets.[2][3] The oxygen atom can act as a hydrogen bond acceptor, while the C-H bonds can participate in hydrophobic interactions, further enhancing binding affinity and selectivity for target proteins.[2]

The Multifaceted Roles of the Morpholine Ring in Drug Design

The incorporation of a morpholine ring into a drug candidate can serve several strategic purposes, ranging from direct interaction with the target to fine-tuning the molecule's pharmacokinetic profile.

As a Pharmacophoric Element: Direct Target Engagement

In many instances, the morpholine ring is not merely a passive carrier but an active participant in the pharmacophore, directly interacting with the amino acid residues of the target protein. A prime example is in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, a critical target in oncology. In many PI3K inhibitors, the morpholine oxygen forms a key hydrogen bond with the hinge region of the kinase domain, a crucial interaction for potent inhibition.[4]

As a Scaffold: Orienting Functional Groups

The rigid, chair-like conformation of the morpholine ring makes it an excellent scaffold. By attaching various substituents to the nitrogen or carbon atoms of the ring, medicinal chemists can precisely control the spatial arrangement of these groups, optimizing their interactions with the binding pocket of a target protein. This "scaffolding" function is instrumental in designing molecules with high affinity and selectivity.

As a Pharmacokinetic Modifier: Enhancing "Drug-Likeness"

Perhaps the most celebrated role of the morpholine ring is its ability to enhance the pharmacokinetic properties of a drug molecule, often referred to as improving its "drug-likeness."

-

Improved Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation compared to other cyclic amines like piperazine. This is particularly true for oxidation mediated by cytochrome P450 enzymes, such as CYP3A4.[1] This increased metabolic stability can lead to a longer half-life and improved bioavailability.

-

Enhanced Permeability and CNS Penetration: The balanced lipophilic-hydrophilic nature of the morpholine ring often leads to improved permeability across biological membranes, including the challenging blood-brain barrier (BBB).[2] This has made it a valuable component in the design of drugs targeting the central nervous system (CNS).

-

Increased Aqueous Solubility: As mentioned earlier, the polar nature of the morpholine ring can significantly improve the aqueous solubility of poorly soluble compounds, facilitating their formulation and absorption.

Case Studies: Approved Drugs Highlighting the Impact of the Morpholine Ring

The theoretical advantages of the morpholine ring are borne out by its presence in numerous clinically successful drugs across a wide range of therapeutic areas.

Gefitinib (Iressa®): An EGFR Inhibitor in Oncology

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib is crucial for its favorable pharmacokinetic profile, contributing to its oral bioavailability and metabolic stability. The metabolism of gefitinib involves the oxidative metabolism of the morpholine ring, mediated by CYP3A4 and CYP3A5.

Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor for Depression

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[4] The morpholine ring in reboxetine is integral to its mechanism of action, with the nitrogen atom participating in a key ionic interaction with an aspartic acid residue (D75) in the norepinephrine transporter.[5] This interaction is crucial for its inhibitory activity. Furthermore, the morpholine moiety contributes to its overall physicochemical properties, allowing for good oral absorption and a half-life of approximately 12-13 hours.[6][7]

Comparative Physicochemical and Pharmacokinetic Properties

| Property | Reboxetine (with Morpholine) | Hypothetical Acyclic Amine Analog | Rationale for Difference |

| pKa | ~8.5 | Higher (e.g., ~10-11) | The electron-withdrawing effect of the oxygen in the morpholine ring lowers the basicity of the nitrogen. |

| LogP | ~3.1 | Potentially Higher | The polar oxygen atom in morpholine reduces lipophilicity compared to a simple alkyl amine. |

| Aqueous Solubility | Moderate | Potentially Lower | The hydrogen bonding capacity of the morpholine oxygen enhances water solubility. |

| Metabolic Stability | Good | Potentially Lower | The morpholine ring is generally more resistant to CYP-mediated oxidation than many acyclic amines. |

| Bioavailability | ~94.5%[7] | Likely Lower | The combination of optimal pKa, solubility, and metabolic stability of the morpholine-containing drug contributes to high bioavailability. |

| Half-life (t½) | ~12-13 hours[6][7] | Potentially Shorter | Increased metabolic stability of the morpholine ring leads to a longer duration of action. |

Experimental Protocols for the Synthesis and Evaluation of Morpholine-Containing Compounds

This section provides detailed, step-by-step methodologies for key experiments relevant to the discovery and development of morpholine-containing drug candidates.

Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the synthesis of a diverse range of N-aryl morpholines.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A workflow for assessing the metabolic stability of a compound.

In Vitro Kinase Inhibition Assay: A Focus on PI3K

Given the importance of morpholine-containing compounds as kinase inhibitors, a representative protocol for a PI3K inhibition assay is provided.

Experimental Protocol for a PI3K Alpha Kinase Inhibition Assay

Caption: A workflow for determining the inhibitory activity of a compound against PI3K alpha.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target for Morpholine-Containing Inhibitors

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

[9]PI3K/AKT/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Morpholine-containing molecules have been successfully developed as potent inhibitors of PI3K and/or mTOR. As previously mentioned, the morpholine oxygen often forms a critical hydrogen bond in the ATP-binding pocket of these kinases. The rest of the molecule can be elaborated to achieve selectivity for different PI3K isoforms or to achieve dual PI3K/mTOR inhibition.

Conclusion

The morpholine ring is a testament to the power of a simple, well-chosen scaffold in drug discovery. Its unique constellation of physicochemical properties provides a robust platform for addressing multiple challenges in medicinal chemistry, from enhancing target affinity to optimizing pharmacokinetic parameters. The successful incorporation of the morpholine moiety into a wide array of approved drugs underscores its significance and versatility. As our understanding of disease biology deepens and new therapeutic targets emerge, the privileged morpholine scaffold will undoubtedly continue to be a vital tool in the development of the next generation of medicines. This guide has provided a comprehensive overview of its biological importance, alongside practical experimental guidance, to empower researchers in their quest for novel and effective therapeutics.

References

- Abdelli, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137289.

- Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35.

- Gaudio, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 743-764.

- Jain, A., & Sahu, S. K. (2024).

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Liu, Z., et al. (2022).

- Naim, M. J., et al. (2016). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 68, 141-165.

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

- Sharma, P. K., et al. (2020). Morpholine as a versatile moiety in medicinal chemistry: a review. Mini-Reviews in Medicinal Chemistry, 20(15), 1476-1495.

-

Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Zhang, J., et al. (2021). Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Signal Transduction and Targeted Therapy, 6(1), 389.

- Pourshojaei, Y., et al. (2021). Design, synthesis, and biological evaluation of novel phenoxyethyl piperidine and morpholine derivatives as cholinesterase inhibitors. Archiv der Pharmazie, 354(10), 2100149.

-

BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Retrieved from [Link]

- Fleishaker, J. C., et al. (2001). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Clinical Pharmacology & Therapeutics, 69(3), 169-177.

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]

- Son, J. H., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-25.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Strategic Application of the Boc Protecting Group in tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate Chemistry

Abstract

In the nuanced field of synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is a fundamental strategy for achieving complex molecular architectures. This guide provides an in-depth technical analysis of the tert-butyloxycarbonyl (Boc) protecting group's critical role in the synthesis and subsequent chemical transformations of tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate. We will explore the chemical rationale for its selection, its impact on the molecule's reactivity and stability, and its function as an enabling tool in sophisticated synthetic pathways. This document is tailored for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical building block with a high degree of strategic insight.

Introduction: The Significance of the Morpholine Scaffold and the Necessity of Amine Protection

The morpholine ring is a highly valued structural motif in medicinal chemistry, frequently incorporated into drug candidates due to its favorable pharmacological and pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability. The ability to introduce functionalized side chains onto this scaffold is crucial for exploring structure-activity relationships. This compound is a key intermediate in this endeavor, featuring a reactive aldehyde at the 3-position that serves as a versatile anchor for molecular elaboration.

However, the intrinsic chemical nature of the morpholine ring, specifically the nucleophilic and basic secondary amine, poses a significant synthetic hurdle. This amine can compete in reactions intended for the aldehyde, leading to undesired side products and diminished yields. Consequently, the strategic masking of the amine's reactivity through a suitable protecting group is an essential prerequisite for the successful utilization of this building block.

The Boc Group: A Superior Choice for Morpholine Nitrogen Protection

The selection of an appropriate protecting group is a pivotal decision in the design of a synthetic route. The ideal group should be straightforward to introduce, stable under a variety of reaction conditions, and removable under mild conditions that preserve the integrity of the target molecule. The tert-butyloxycarbonyl (Boc) group fulfills these criteria exceptionally well, establishing it as the preferred choice for protecting the morpholine nitrogen in this context.

2.1. Facile Installation of the Boc Group

The Boc protection of the morpholine nitrogen is a robust and high-yielding reaction, typically accomplished by treating the parent morpholine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine or an inorganic base such as sodium bicarbonate. The mild conditions of this reaction ensure compatibility with a wide range of other functional groups.

2.2. Attenuation of Nitrogen Reactivity via Electronic Effects

Upon installation, the Boc group dramatically alters the electronic properties of the morpholine nitrogen. The electron-withdrawing nature of the carbamate's carbonyl group delocalizes the nitrogen's lone pair of electrons, significantly diminishing its nucleophilicity and basicity. This electronic deactivation effectively renders the nitrogen inert to many reagents and reaction conditions, thereby allowing for selective chemistry to be performed at other sites in the molecule.

Figure 1: General mechanism for the Boc protection of a secondary amine.

2.3. Orthogonality and Broad Chemical Stability

A key advantage of the Boc group is its stability across a broad spectrum of chemical environments, including basic, nucleophilic, and many oxidative and reductive conditions. This chemical resilience, or "orthogonality," is a fundamental principle of modern protecting group strategy, as it permits a wide range of transformations to be carried out on the aldehyde functionality of this compound without risking premature deprotection.

Synthesis of this compound: The Boc Group as a Foundational Element

The synthesis of the title compound often commences with a chiral starting material, such as a protected amino alcohol. The Boc group is typically introduced at an early stage to shield the morpholine nitrogen, thereby directing the course of subsequent reactions.

A representative synthetic sequence would entail:

-

Boc Protection: The initial amino alcohol is acylated with (Boc)₂O.

-

Ring Formation: The protected intermediate undergoes cyclization to form the morpholine ring.

-

Selective Oxidation: The primary alcohol at the 3-position is oxidized to the aldehyde.

The presence of the Boc group is indispensable during the oxidation step, as it prevents potential side reactions involving the morpholine nitrogen, such as N-oxidation, and ensures the selective conversion of the alcohol to the aldehyde.

The Aldehyde: A Versatile Handle for Molecular Diversification

With the morpholine nitrogen effectively shielded by the Boc group, the aldehyde at the 3-position becomes a focal point for a diverse array of chemical transformations. This reactive moiety serves as a gateway for the introduction of various substituents and the construction of more intricate molecular structures. Key reactions enabled by the aldehyde functionality include:

-

Reductive Amination: The formation of new carbon-nitrogen bonds via reaction with primary or secondary amines in the presence of a reducing agent.

-

Wittig Olefination: The synthesis of alkenes through reaction with phosphorus ylides.

-

Organometallic Additions: The creation of new carbon-carbon bonds and secondary alcohols via reactions with Grignard or organolithium reagents.

-

Aldol Reactions: The formation of β-hydroxy carbonyl compounds through condensation with enolates.

-

Oxidation: The conversion of the aldehyde to the corresponding carboxylic acid.

The successful execution of these transformations is critically dependent on the passivating effect of the Boc group on the morpholine nitrogen.

Deprotection: Liberating the Morpholine Nitrogen

The terminal step in many synthetic pathways utilizing this compound is the removal of the Boc group to unveil the free secondary amine. The acid-lability of the Boc group is its most advantageous feature, allowing for its efficient cleavage under mild acidic conditions.[1]

5.1. Standard Deprotection Protocols

The most prevalent method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like dioxane or methanol.[1][2] These reactions are typically rapid and clean, often proceeding to completion at ambient temperature.

5.2. The Mechanism of Deprotection

The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the heterolytic cleavage of the C-O bond, which releases the stable tert-butyl cation and forms a transient carbamic acid. The carbamic acid intermediate subsequently undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[2]

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

5.3. Important Considerations for Deprotection

While generally a reliable reaction, the generation of the electrophilic tert-butyl cation during deprotection can occasionally lead to unwanted side reactions, such as the alkylation of other nucleophilic sites within the molecule.[3] The inclusion of a cation scavenger, such as anisole or thioanisole, can effectively mitigate this issue by trapping the reactive intermediate.[1]

Experimental Protocols

6.1. General Procedure for Boc Protection of a Morpholine

-

In a suitable reaction vessel, dissolve the morpholine derivative (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system of chloroform and aqueous sodium bicarbonate).

-

Add a suitable base, such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) either portion-wise or as a solution in the reaction solvent at ambient temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC). The reaction is typically complete within 2 to 12 hours.

-

Upon completion, quench the reaction with water and perform an aqueous workup, extracting the product into an organic solvent.

-

The combined organic phases are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

If necessary, the crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected morpholine.

6.2. General Procedure for Boc Deprotection

-

Dissolve the N-Boc protected morpholine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane or methanol.

-

At 0 °C, add an excess of a strong acid, such as trifluoroacetic acid (5-10 equivalents) or a 3 M solution of HCl in ethyl acetate (5-10 equivalents).[1]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 to 4 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product into an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified if necessary.

For substrates that are sensitive to strongly acidic conditions, a milder deprotection protocol using oxalyl chloride in methanol has been reported as an effective alternative.[4]

Conclusion

The Boc protecting group is a cornerstone in the synthetic chemistry of this compound. Its straightforward installation, broad chemical stability, and facile, selective removal under mild acidic conditions make it an exemplary choice for the temporary masking of the morpholine nitrogen's reactivity. This strategic protection is paramount for enabling the selective functionalization of the aldehyde group, thereby unlocking a vast array of synthetic possibilities for the creation of complex and potentially bioactive molecules. A comprehensive understanding of the principles and practical applications of Boc protection and deprotection is therefore indispensable for any scientist aiming to fully exploit the synthetic utility of this important chemical intermediate.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. National Center for Biotechnology Information. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate: A Chiral Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal and Process Chemists

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1] Its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile, make it an attractive scaffold for drug candidates, particularly those targeting the central nervous system (CNS).[2][3] The strategic introduction of functionalized, chiral morpholine derivatives into molecular frameworks allows for the precise exploration of chemical space and the optimization of ligand-receptor interactions.

This technical guide introduces tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, a versatile chiral building block designed for synthetic efficiency. This molecule combines three critical features for drug development:

-

A Stereochemically Defined Morpholine Core: The (S)- or (R)-configuration at the C3 position provides a rigid scaffold to introduce chirality, which is crucial for selective target engagement.

-

An Electrophilic Aldehyde Handle: The 2-oxoethyl side chain offers a reactive aldehyde group, primed for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

An Orthogonal Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group ensures the stability of the morpholine nitrogen to various reaction conditions while allowing for its selective deprotection and subsequent functionalization.[4][5]

This document serves as a comprehensive resource, detailing a proposed synthetic pathway to this building block, outlining its chemical reactivity, and providing field-proven protocols for its application in organic synthesis.

Part 1: Synthesis of the Building Block

As this compound is not a readily available commercial reagent, a robust and scalable synthetic route is paramount. The following multi-step synthesis is proposed, starting from a commercially available chiral precursor, (S)- or (R)-3-(hydroxymethyl)morpholine. For the purpose of this guide, the (S)-enantiomer is used as the exemplar.

The overall synthetic strategy involves N-protection of the starting material, oxidation of the primary alcohol to an aldehyde, and a one-carbon homologation to yield the target 2-oxoethyl side chain.

Caption: Proposed synthetic pathway to the target building block.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Causality: The protection of the secondary amine as a Boc-carbamate is a critical first step.[5] This prevents unwanted side reactions in the subsequent oxidation step and increases the solubility of the intermediate in organic solvents. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (CO₂ and t-butanol).[4]

-

Procedure:

-

To a solution of (S)-3-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et₃N, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product, a colorless oil, is often of sufficient purity for the next step. If required, purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). A similar procedure has been previously reported.[6]

-

Step 2: Synthesis of (S)-tert-Butyl 3-formylmorpholine-4-carboxylate

Causality: The oxidation of the primary alcohol to an aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice as it operates at room temperature, has a broad functional group tolerance, and typically results in high yields with simple workup.

-

Procedure:

-

Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DCM (0.2 M).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.

-

Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aldehyde. The synthesis of this intermediate is known in the literature.[7][8]

-

Step 3: Synthesis of (S)-tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate

Causality: A one-carbon homologation is required to convert the formyl group into the desired 2-oxoethyl side chain. The Matteson homologation using (methoxymethyl)triphenylphosphonium chloride provides a reliable method. The resulting vinyl ether intermediate is then hydrolyzed under mild acidic conditions to unmask the aldehyde.

-

Procedure:

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) under a nitrogen atmosphere.

-

Cool the suspension to -78 °C and add n-butyllithium (1.1 eq, solution in hexanes) dropwise to form the dark red ylide.

-

Stir for 1 hour at -78 °C, then add a solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude vinyl ether can be taken directly to the next step.

-

Dissolve the crude intermediate in a 4:1 mixture of THF and water. Add oxalic acid (2.0 eq) and stir at room temperature for 4-6 hours until hydrolysis is complete (monitor by LC-MS).

-

Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography to yield this compound.

-

Part 2: Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |

| Molecular Weight | 229.27 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil | - |

| CAS Number | Not available | - |

Storage and Handling: Due to the presence of an aldehyde, the compound should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to prevent oxidation to the corresponding carboxylic acid. Aldehydes are prone to polymerization, especially in the presence of acid or base catalysts; therefore, ensure storage in neutral, clean glassware.